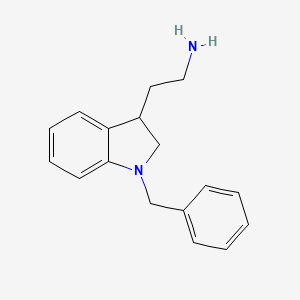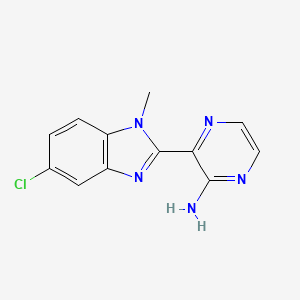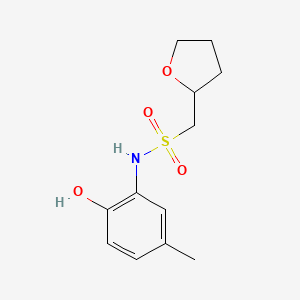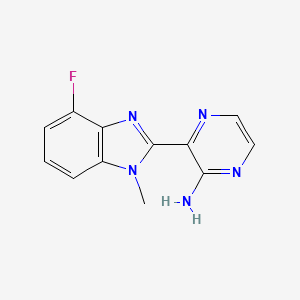
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine, also known as TDIA, is a novel compound that has recently gained attention in the field of medicinal chemistry. TDIA is a member of the indenamine family and has been shown to possess various biological activities, making it a potential candidate for drug development.
Mécanisme D'action
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and cognitive function, respectively. N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and physiological effects:
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to possess various biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use in laboratory experiments. N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a relatively new compound, and more research is needed to fully understand its biological effects and mechanisms of action. Additionally, the synthesis of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be challenging, and the compound may not be readily available for use in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine. One area of interest is the development of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the elucidation of the mechanisms of action of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine, which could lead to the development of more effective drugs. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine and its potential side effects.
Méthodes De Synthèse
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with 2,3-dihydro-1H-inden-2-amine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and methyl iodide to yield N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine.
Applications De Recherche Scientifique
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-13-8-14(7-12(13)3-1)15-9-11-5-6-16-10-11/h1-6,10,14-15H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSMTWMEOQZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)



![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)



![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)